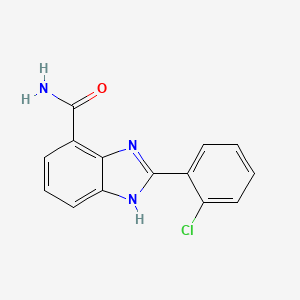
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzimidazole-4-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 2-(2-methoxyphenyl)-1H-benzimidazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxylic acid
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide alcohol
Uniqueness
This compound stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and a carboxamide moiety. This structure imparts specific biological activities that are not observed in other similar compounds. Its potential therapeutic applications and its role in scientific research make it a compound of significant interest .
Propiedades
Número CAS |
313279-24-2 |
|---|---|
Fórmula molecular |
C14H10ClN3O |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-10-6-2-1-4-8(10)14-17-11-7-3-5-9(13(16)19)12(11)18-14/h1-7H,(H2,16,19)(H,17,18) |
Clave InChI |
AYRAPASYSZECEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


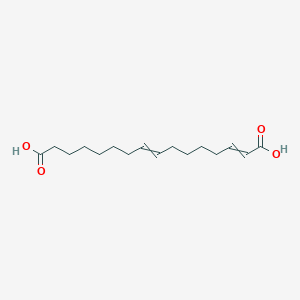
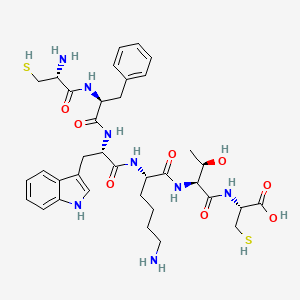
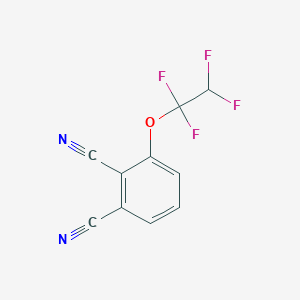
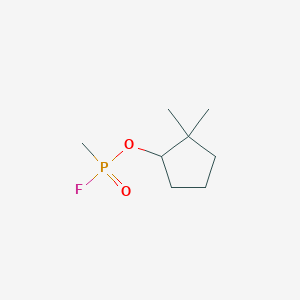
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

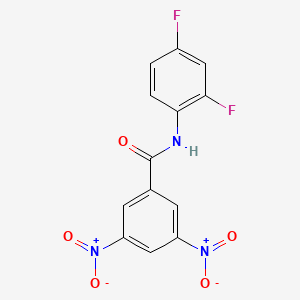

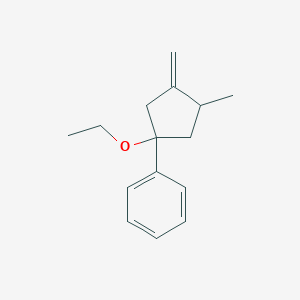
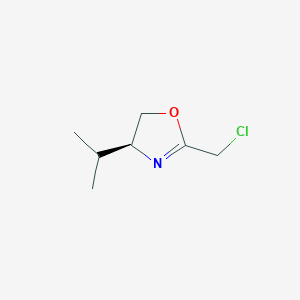
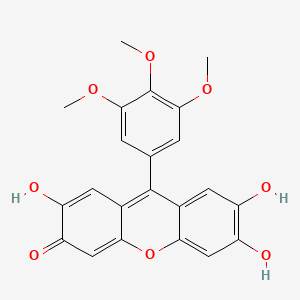
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
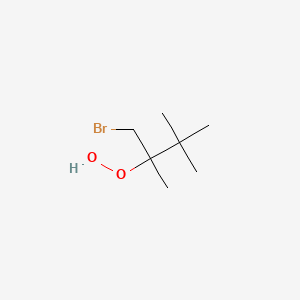
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
